molecular formula C12H11F3N2O2S2 B2471745 2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-92-3

2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B2471745
CAS RN: 887833-92-3
M. Wt: 336.35
InChI Key: LSDQQQCPBZFCSX-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a mercapto group (-SH), a trifluoromethyl group (-CF3), and a tetrahydrothieno group, which is a sulfur-containing heterocycle.

Scientific Research Applications

DNA-Groove Binders

The compound has been explored as a DNA-groove binder. Researchers have achieved its regioselective synthesis through a one-pot cascade reaction involving 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS. The resulting product, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles , exhibits promising interactions with DNA duplexes. Specifically, it binds to the minor groove of double-helical DNA, forming stable complexes. This property makes it a potential candidate for targeting tumor cell DNA and combating tumor-related afflictions .

Glycosylation Reactions

The compound’s trifluoromethyl group has been harnessed for glycosylation reactions. Specifically, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It activates p-tolyl thioglycoside donors at room temperature, facilitating efficient glycosylation reactions with various alcoholic acceptors. This application has implications in the synthesis of glycosides .

Benzimidazole Synthesis

The compound’s imidazole moiety has been utilized in the synthesis of benzimidazoles. These derivatives exhibit bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). Researchers have explored the effect of substituent groups on the structure of 2-phenylbenzimidazoles, providing insights into their therapeutic potential .

Other Applications

While the above applications highlight its significance, this compound’s unique structure and functional groups may find additional uses in fields such as materials science, catalysis, and medicinal chemistry. Further research is warranted to explore its full potential.

properties

IUPAC Name

5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-2-1-3-8(4-7)17-10-6-21(18,19)5-9(10)16-11(17)20/h1-4,9-10H,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDQQQCPBZFCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

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